molecular formula C8H14N2O B6143868 N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide CAS No. 1162647-04-2

N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B6143868
CAS No.: 1162647-04-2
M. Wt: 154.21 g/mol
InChI Key: GZISHWNZSCLKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an amide functional group. The presence of the prop-2-en-1-yl group adds to its unique chemical structure, making it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of N-substituted piperidines with appropriate reagents to form the desired pyrrolidine-2-carboxamide. This process often includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions can vary, but they often involve mild temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of pyrrolidine-2-ones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a subject of interest in the study of biological processes and drug development.

    Medicine: Due to its unique structure, it is being explored for its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Pyrrolizines

Uniqueness

What sets this compound apart from these similar compounds is its unique prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound for scientific research.

Properties

IUPAC Name

N-prop-2-enylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h2,7,9H,1,3-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZISHWNZSCLKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.